
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is an organic compound belonging to the thiazolidinedione class. This compound is characterized by a thiazolidine ring fused with a dione structure, and it features methyl and phenyl substituents. Thiazolidinediones are known for their diverse applications in medicinal chemistry, particularly in the treatment of diabetes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzaldehyde with thiourea to form an intermediate, which is then cyclized with chloroacetic acid under acidic conditions to yield the desired thiazolidinedione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione to a diol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Brominated or nitrated derivatives.
科学的研究の応用
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in modulating glucose metabolism and potential use in treating diabetes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake in cells.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione used in diabetes treatment.
Pioglitazone: Similar in structure and function, also used for diabetes management.
Comparison
5-Methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones. Its methyl and phenyl groups can influence its binding affinity and selectivity for molecular targets, potentially leading to distinct therapeutic effects and side effect profiles.
特性
CAS番号 |
88103-70-2 |
|---|---|
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC名 |
5-methyl-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO2S/c1-7-5-3-4-6-9(7)12-10(13)8(2)15-11(12)14/h3-6,8H,1-2H3 |
InChIキー |
CWQDXCCSVBYKCW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=O)S1)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


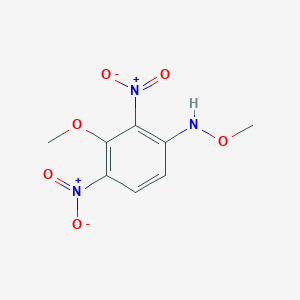
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)
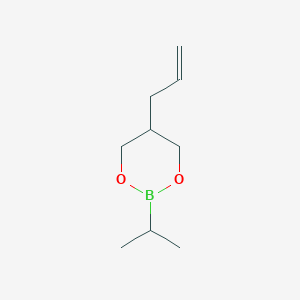



![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
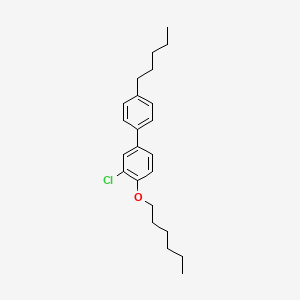
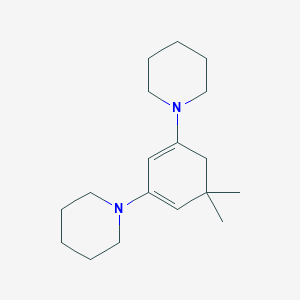

![10-Benzyl-6,7,8,9-tetrahydropyrido[1,2-a]indole](/img/structure/B14391600.png)
![N-[3-Chloro-3-(4-chlorophenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14391601.png)
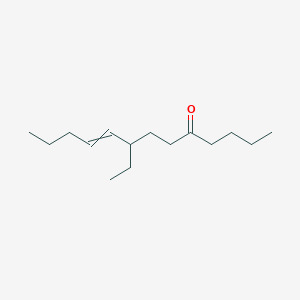
![4-[(4-Methylphenyl)disulfanyl]-L-phenylalanine](/img/structure/B14391615.png)
